Mono(4-pentenyl)phthalate-d4
Description
Mono(4-pentenyl)phthalate-d4 is a deuterated analog of mono(4-pentenyl)phthalate, a metabolite or intermediate derived from phthalate esters. Deuterated compounds like this are widely used as internal standards in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to improve quantification accuracy by compensating for matrix effects and instrument variability . The deuterium atoms replace hydrogen at specific positions, typically on the aromatic ring or alkyl chain, enhancing molecular stability and isotopic distinction during analysis.
Properties
CAS No. |
1346601-95-3 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
238.275 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D |
InChI Key |
HYCQCFCIEMXEMJ-YBNXMSKUSA-N |
SMILES |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid, 1-(4-Penten-1-yl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono-4-pentenyl Ester; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-pentenyl)phthalate-d4 typically involves the deuteration of mono(4-pentenyl)phthalate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and yield of the final product, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
Mono(4-pentenyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phthalic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mono(4-pentenyl)phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as a biochemical marker to study protein interactions and functions.
Isotope Labeling: Employed in mass spectrometry for the identification and quantification of compounds.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Environmental Studies: Applied in the analysis of environmental pollutants and their effects.
Mechanism of Action
The mechanism of action of Mono(4-pentenyl)phthalate-d4 involves its interaction with specific molecular targets. In proteomics research, it binds to proteins and helps in the identification of protein structures and functions. The deuterium atoms in the compound provide a distinct mass difference, which is useful in mass spectrometry for accurate measurement and analysis .
Comparison with Similar Compounds
Comparison with Similar Deuterated Phthalates
Structural and Functional Group Variations
Deuterated phthalates differ in their alkyl/functional substituents and deuterium labeling positions. Key comparisons include:
a) Mono(4-carboxybutyl) Phthalate-d4
- Structure : Features a 4-carboxybutyl group instead of 4-pentenyl.
- Application: Used in metabolomics to track carboxylic acid-containing metabolites. Its polarity is higher due to the carboxyl group, affecting its chromatographic retention compared to Mono(4-pentenyl)phthalate-d4 .
- Molecular Weight: 270.27 g/mol (C₁₃H₁₀D₄O₆), heavier than this compound due to the carboxyl moiety .
b) Mono(4-oxopentyl)phthalate-d4
- Structure : Contains a ketone group (4-oxopentyl) instead of a pentenyl chain.
- Application : Utilized in drug impurity profiling and environmental tracer studies. The ketone group increases reactivity, making it prone to oxidation, unlike the more stable pentenyl chain .
- Molecular Weight: 254.27 g/mol (C₁₃H₁₀D₄O₅), lighter than this compound due to the absence of a double bond .
c) Mono(2-hydroxyisobutyl)phthalate-d4
- Structure : Substituted with a hydroxylated isobutyl group.
- Application : Targets metabolic studies of hydroxylated phthalates, common in human biomonitoring. The hydroxyl group enhances water solubility, contrasting with the hydrophobic pentenyl chain .
d) rac Mono(ethylhexyl) Phthalate-d4
Physicochemical Properties
Key Observations :
- Polarity : Functional groups (e.g., carboxyl, hydroxyl) increase polarity, influencing extraction and chromatography conditions.
- Stability: Deuterated aromatic rings (e.g., in this compound) enhance resistance to metabolic degradation compared to non-deuterated analogs .
- Molecular Weight : Higher molecular weights correlate with longer retention times in GC .
Analytical Performance
- This compound: Quantified using ions at m/z 153 (deuterated aromatic fragment) and 108 (alkyl chain fragment) in GC-MS, similar to diethyl phthalate-d4 but with distinct retention times due to the pentenyl chain .
- Di-n-octyl phthalate-d4 : Shares the m/z 153 ion but has a longer retention time due to its larger alkyl chain .
- Monomethyl phthalate-d4: Detected at m/z 167, with lower molecular weight enabling faster elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
